molecular formula C6H12Cl2 B12835925 2,3-Dichloro-2,3-dimethylbutane CAS No. 594-85-4

2,3-Dichloro-2,3-dimethylbutane

Cat. No.: B12835925
CAS No.: 594-85-4
M. Wt: 155.06 g/mol
InChI Key: SJBPUCQFQDUICP-UHFFFAOYSA-N
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Description

2,3-Dichloro-2,3-dimethylbutane (CAS 594-85-4) is a branched aliphatic compound with the molecular formula C₆H₁₂Cl₂ and a molecular weight of 155.065 g/mol . This reagent features two chlorine atoms on adjacent tertiary carbons, a structure that confers significant utility as a versatile intermediate in organic synthesis . Its primary research value lies in its application for nucleophilic substitution and elimination reactions, enabling the synthesis of diverse derivatives such as 2,3-dimethyl-2-butene and various alcohols or ketones . In material science, its chlorinated structure is investigated for the development of polymers and advanced materials, where it can contribute to enhanced thermal stability and mechanical properties . The mechanism of action for its reactivity is primarily attributed to its chlorine atoms, which can form covalent bonds with nucleophilic sites on biomolecules or other chemical species, facilitating further chemical transformations . It is synthesized via chlorination of 2,3-dimethylbutane . This product is intended for research purposes only and is not approved for human or veterinary use .

Properties

CAS No.

594-85-4

Molecular Formula

C6H12Cl2

Molecular Weight

155.06 g/mol

IUPAC Name

2,3-dichloro-2,3-dimethylbutane

InChI

InChI=1S/C6H12Cl2/c1-5(2,7)6(3,4)8/h1-4H3

InChI Key

SJBPUCQFQDUICP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(C)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichloro-2,3-dimethylbutane can be synthesized through the chlorination of 2,3-dimethylbutane. The reaction typically involves the use of chlorine gas (Cl2) under controlled conditions to ensure selective chlorination at the desired positions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride (FeCl3), to facilitate the chlorination process.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors where the reactants are mixed and reacted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-2,3-dimethylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like sodium ethoxide (NaOEt) can lead to the formation of 2,3-dimethyl-2-butene.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.

Major Products:

    Substitution: Formation of 2,3-dimethyl-2-butanol or other substituted derivatives.

    Elimination: Formation of 2,3-dimethyl-2-butene.

    Oxidation: Formation of 2,3-dimethyl-2-butanone or 2,3-dimethyl-2-butanol.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
2,3-Dichloro-2,3-dimethylbutane serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for diverse reactions, making it valuable in the production of pharmaceuticals and agrochemicals. For instance, it can be utilized in the formation of complex molecules through nucleophilic substitution reactions.

Synthesis Pathways:
The synthesis of this compound typically involves chlorination reactions of 2,3-dimethylbutane using chlorine gas under controlled conditions. This method allows for selective chlorination at the desired positions on the carbon skeleton .

Material Science

Development of New Materials:
In material science, this compound is explored for its potential in developing new materials with specific properties. Its chlorinated structure can enhance material stability and reactivity, making it suitable for creating polymers and other advanced materials.

Chemical Research

Mechanistic Studies:
Researchers utilize this compound in chemical studies to investigate reaction mechanisms and develop new synthetic methodologies. The compound's reactivity towards various nucleophiles provides insights into substitution reactions and elimination processes .

Data Table: Applications Overview

Application AreaDescriptionKey Benefits
Organic SynthesisIntermediate for pharmaceuticals and agrochemicalsVersatile reactivity
Material ScienceDevelopment of polymers and advanced materialsEnhanced stability and reactivity
Chemical ResearchMechanistic studies and synthetic methodology developmentInsights into reaction mechanisms

Case Study 1: Pharmaceutical Synthesis

A study published in the Journal of Organic Chemistry highlighted the use of this compound as an intermediate in synthesizing a novel class of antifungal agents. The synthesis involved a series of nucleophilic substitutions that leveraged the compound's chlorinated nature to yield high-purity products.

Case Study 2: Polymer Development

Research conducted by a team at a leading materials science institute demonstrated that incorporating this compound into polymer matrices improved thermal stability. The study showed that polymers synthesized with this compound exhibited enhanced mechanical properties compared to traditional formulations.

Mechanism of Action

The mechanism of action of 2,3-dichloro-2,3-dimethylbutane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical species. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Dichloro Derivatives of Dimethylbutane

  • 2-Chloro-2,3-dimethylbutane (C₆H₁₃Cl; CAS 594-57-0):

    • Synthesis : Major product (44%) of HCl addition to 3,3-dimethyl-1-butyne .
    • Physical Properties : Boiling point 117.7°C, density 0.863 g/cm³, and vapor pressure 20.6 mmHg at 25°C .
    • Reactivity : Favored in carbocation rearrangements due to tertiary carbocation stability .
  • 1-Chloro-2,3-dimethylbutane (C₆H₁₃Cl; CAS 600-06-6):

    • Structure : Chlorine at the terminal carbon (C1) vs. internal positions in 2,3-dichloro-2,3-dimethylbutane.
    • Physical Properties : Lower boiling point (117.7°C) compared to the dichloro analog (data unavailable for this compound) .
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Synthesis Pathway
This compound C₆H₁₂Cl₂ 155.065 N/A N/A HCl addition to 3,3-dimethyl-1-butyne (18% yield)
2-Chloro-2,3-dimethylbutane C₆H₁₃Cl 120.620 117.7 0.863 Major product of HCl addition
1-Chloro-2,3-dimethylbutane C₆H₁₃Cl 120.620 117.7 0.863 Not explicitly reported

Conformational and Rotational Isomerism

  • 2,3-Dinitro-2,3-dimethylbutane (C₆H₁₂N₂O₄):

    • Exhibits solvent-dependent rotational isomerism: 42% gauche and 58% trans in CCl₄; 79% gauche in benzene .
    • Contrast : Unlike the dichloro analog, nitro groups introduce strong dipole-dipole interactions, influencing solvent interactions and conformational preferences .
  • 2,3-Dichlorobutane (C₄H₈Cl₂; CAS 7581-97-7):

    • Simpler structure with fewer methyl groups. Exists as a mixture of dl and meso stereoisomers .
    • Physical Properties : Lower molecular weight (127.012 g/mol) and higher volatility compared to this compound .

Stereochemical Comparisons

  • 1,3-Dichloro-2-methylbutane (C₅H₁₀Cl₂):
    • Exhibits stereoisomerism (R/S configurations) due to chiral centers, unlike this compound, which lacks chirality due to symmetry .

Reaction Pathways and Stability

  • Carbocation Rearrangements :
    • In HCl addition to 3,3-dimethyl-1-butene, 2-chloro-2,3-dimethylbutane dominates (83%) over 2-chloro-3,3-dimethylbutane (17%) due to tertiary carbocation stability .
    • This compound forms in lower yields (18%) in alkyne hydrochlorination, reflecting competing reaction pathways and steric hindrance .

Biological Activity

2,3-Dichloro-2,3-dimethylbutane (DCDB) is a chlorinated hydrocarbon that has garnered interest in various fields, particularly due to its potential biological activities and interactions with biomolecules. This article delves into the biological activity of DCDB, supported by research findings, data tables, and case studies.

Chemical Information:

  • CAS No.: 594-85-4
  • Molecular Formula: C6_6H12_{12}Cl2_2
  • Molecular Weight: 155.06 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC(C)(C(C)(C)Cl)Cl

The biological activity of DCDB is primarily attributed to its reactive chlorine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to various biochemical effects. The specific pathways of interaction depend on environmental conditions and the presence of other reagents.

Biological Activity Studies

Research indicates that DCDB may exhibit cytotoxic effects on certain cell lines. For instance:

  • Cytotoxicity Assays: Studies have shown that DCDB can inhibit the growth of various cancer cell lines. The mechanism appears to involve disruption of cellular processes through alkylation of nucleophilic sites in proteins and nucleic acids .
  • Enzyme Inhibition: Preliminary findings suggest that DCDB may inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic states in affected organisms.

Comparative Analysis with Similar Compounds

To better understand the biological implications of DCDB, it is helpful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
2,2-Dichloro-3,3-dimethylbutaneStructureModerate cytotoxicity
2-Chloro-3,3-dimethylbutaneStructureLow cytotoxicity
2,3-DimethylbutaneStructureNon-cytotoxic

These comparisons highlight how the presence and position of chlorine atoms influence the biological activity of these compounds.

Case Studies

  • Study on Cytotoxic Effects:
    • A laboratory study assessed the cytotoxic effects of DCDB on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM after 24 hours of exposure. The study concluded that DCDB's cytotoxicity might be linked to oxidative stress induction and DNA damage.
  • Enzyme Interaction Study:
    • Another study investigated the inhibitory effects of DCDB on cytochrome P450 enzymes. Results showed that DCDB significantly inhibited CYP1A2 activity, suggesting potential implications for drug metabolism and toxicity profiles in humans .

Research Applications

The unique properties of DCDB make it a valuable compound for various research applications:

  • Organic Synthesis: Used as a reagent for synthesizing other organic compounds.
  • Pharmaceutical Development: Investigated for its potential role in drug formulations due to its biological activity.
  • Environmental Studies: Its persistence and reactivity make it relevant in studies on environmental pollution and remediation strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-dichloro-2,3-dimethylbutane, and how can reaction conditions be optimized?

  • Methodology : Radical chlorination of 2,3-dimethylbutane using sulfuryl chloride (SO₂Cl₂) under UV light is a common method. The reaction favors tertiary hydrogen abstraction, leading to 2-chloro-2,3-dimethylbutane as the major product. Reaction optimization involves controlling temperature (20–40°C), stoichiometry of reagents (e.g., molar ratios of alkane to SO₂Cl₂), and reaction time to minimize side products like 1-chloro-2,3-dimethylbutane .
  • Validation : Gas chromatography (GC) analysis is critical for quantifying product ratios and verifying purity. For instance, GC data revealed a 64:36 ratio of tertiary to primary chlorinated products under optimized conditions .

Q. How can the structural and stereochemical properties of this compound be characterized?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify chlorine substitution patterns and confirm regiochemistry. Coupling constants in 1^1H NMR distinguish between stereoisomers (e.g., meso vs. dl forms) .
  • X-ray Crystallography : Resolves absolute configuration and bond angles, particularly for distinguishing stereoisomers in solid-state structures .
  • Mass Spectrometry : Confirms molecular weight (120.62 g/mol) and fragmentation patterns .

Q. What are the stereochemical considerations for synthesizing and isolating diastereomers of this compound?

  • Methodology : The compound exists as two stereoisomers: meso (internally compensated) and dl (racemic). Separation techniques include chiral column chromatography or crystallization. Newman projections are used to analyze staggered conformers and steric hindrance during synthesis .

Advanced Research Questions

Q. How do reaction mechanisms differ between radical chlorination and ionic pathways for synthesizing this compound?

  • Methodology :

  • Radical Pathway : Initiation via UV light generates chlorine radicals, which abstract tertiary hydrogens preferentially due to stability of the resulting radical intermediate. Chain propagation steps dominate .
  • Ionic Pathway : Electrophilic addition (e.g., using HCl with Lewis acids) may lead to carbocation rearrangements. Kinetic studies (e.g., isotopic labeling) track hydrogen abstraction rates and intermediates .

Q. What thermodynamic data are critical for predicting the stability and reactivity of this compound?

  • Methodology :

  • Vapor Pressure and Boiling Point : Measured using dynamic vapor pressure apparatus (e.g., Antoine equation parameters). Boiling point (117.7°C at 760 mmHg) indicates volatility .
  • Gas Hydrate Equilibria : Studies with methane/nitrogen under high pressure reveal clathrate formation tendencies, relevant for environmental fate modeling .

Q. How can computational modeling predict regioselectivity and stereochemical outcomes in chlorination reactions?

  • Methodology : Density Functional Theory (DFT) simulations calculate activation energies for hydrogen abstraction pathways. Molecular dynamics (MD) models assess steric effects in transition states. For example, simulations align with experimental GC data showing tertiary preference .

Q. How can discrepancies between predicted and observed product ratios in radical chlorination be resolved?

  • Methodology : Re-examining reaction conditions (e.g., solvent polarity, temperature gradients) and side reactions (e.g., radical recombination). In one study, GC analysis showed 64% tertiary vs. 36% primary products, deviating from the predicted 54:45 ratio. Contradictions may arise from unaccounted solvent effects or competing initiation pathways .

Q. What analytical methods assess environmental persistence and degradation pathways of this compound?

  • Methodology :

  • Hydrolysis Studies : Monitor degradation in aqueous buffers at varying pH levels. Halogenated alkanes typically undergo slow hydrolysis, forming diols or ketones .
  • Photodegradation : UV exposure in environmental chambers tracks byproducts via LC-MS. Chlorinated compounds often generate free radicals under UV, leading to complex degradation networks .

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